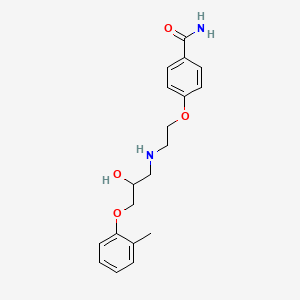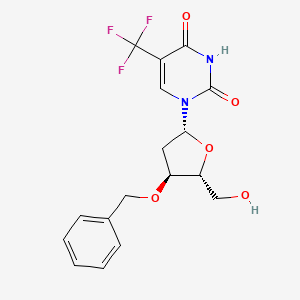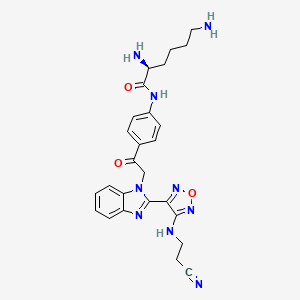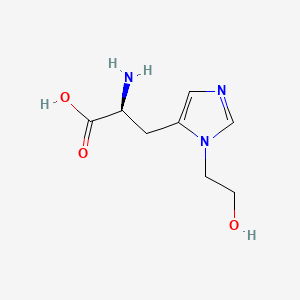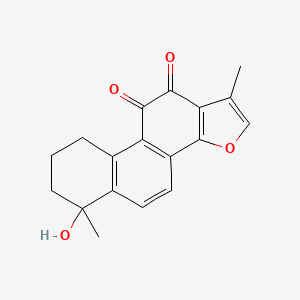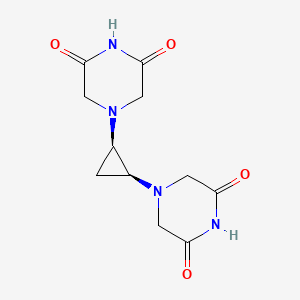
Strontium phosphate
Übersicht
Beschreibung
Strontium phosphate is a compound with the molecular formula Sr3(PO4)2 . It is also known by other names such as tristrontium diphosphate and strontium orthophosphate . The molecular weight of strontium phosphate is 452.8 g/mol .
Synthesis Analysis
Strontium phosphate nanoparticles have been synthesized using sustainable one-pot methods . The nanoparticles belong to the orthorhombic Pnam E crystalline system, with phosphate groups linked to strontium ions .
Molecular Structure Analysis
The molecular structure of strontium phosphate consists of strontium ions, phosphate groups, and oxygen atoms . The InChI representation of strontium phosphate is InChI=1S/2H3O4P.3Sr/c2*1-5(2,3)4;;;/h2*(H3,1,2,3,4);;;/q;;3*+2/p-6 .
Chemical Reactions Analysis
Strontium phosphate can participate in various chemical reactions. For instance, it can react with ammonium dihydrogen phosphate and strontium nitrate at room temperature to form strontium hydrogen phosphate .
Physical And Chemical Properties Analysis
Strontium phosphate has a molecular weight of 452.8 g/mol . It does not have any hydrogen bond donors but has eight hydrogen bond acceptors . It does not have any rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Medicine and Biology
Strontium phosphate nanoparticles are utilized in various medical and biological applications due to their similarity to calcium. They play a significant role in bone regeneration and can stimulate calcium signaling. This makes them valuable in treatments that require bone growth stimulation .
Drug Delivery
These nanoparticles are engineered for targeted drug delivery systems. They can be designed to release medication at specific sites within the body, improving the efficacy of treatments and reducing side effects .
Biomedical Imaging
Strontium phosphate is used in biomedical imaging technologies. It enhances the contrast and quality of images, which is crucial for accurate diagnosis and treatment planning .
Cancer Therapy
In the field of oncology, strontium phosphate nanoparticles are explored for their potential in cancer therapy . They can be used to target cancerous cells and deliver therapeutic agents directly to the tumor site .
Environmental Sciences
Strontium phosphate nanoparticles have applications in environmental science , particularly in the removal of toxic contaminants from industrial wastewater. Their ability to bind with and neutralize harmful substances is leveraged in water treatment processes .
Electronics and Sensing
In electronics, strontium phosphate is used in the development of chemosensors and gas sensors . These sensors can detect the presence of various toxic gases, making them essential for environmental monitoring and industrial safety .
Supercapacitor Electrodes
Strontium-doped metallic nanomaterials show improved performance as supercapacitor electrodes . These electrodes are used in energy storage devices, which are critical for the advancement of renewable energy technologies .
Dentistry
In dentistry, strontium phosphate is used to improve the properties of dental materials. It enhances the mechanical and biological response of these materials, contributing to better dental health outcomes .
Safety And Hazards
Zukünftige Richtungen
Strontium phosphate has potential applications in the field of bone regeneration . Strontium-composited bone tissue engineering biomaterials have achieved satisfactory results in vitro and in vivo studies . The combination of strontium compounds with biomaterials to promote bone regeneration is a promising future direction .
Eigenschaften
IUPAC Name |
tristrontium;diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3O4P.3Sr/c2*1-5(2,3)4;;;/h2*(H3,1,2,3,4);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPDZQBPOWAEHC-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Sr+2].[Sr+2].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sr3(PO4)2, O8P2Sr3 | |
| Record name | Strontium phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Strontium_phosphate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20889576 | |
| Record name | Phosphoric acid, strontium salt (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Strontium phosphate | |
CAS RN |
7446-28-8, 14414-90-5 | |
| Record name | Strontium phosphate, tribasic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014414905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, strontium salt (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STRONTIUM PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7CF3BD0TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does strontium phosphate interact with bone tissue?
A1: Strontium phosphate exhibits osteoconductive properties, meaning it acts as a scaffold for new bone growth. [] This is attributed to the release of strontium ions, which stimulate osteoblast (bone-forming cell) activity and inhibit osteoclast (bone-resorbing cell) activity. []
Q2: Are there any specific proteins or molecules that strontium phosphate interacts with during bone regeneration?
A2: While the exact mechanisms are still under investigation, research suggests that strontium ions can influence gene expression in bone cells, affecting proteins involved in bone formation and resorption. [] Further research is needed to elucidate specific protein interactions.
Q3: What are the common forms of strontium phosphate and their respective molecular formulas and weights?
A3: Some common forms include:
Q4: Is there spectroscopic data available on strontium phosphate compounds?
A4: Yes, several studies employ spectroscopic techniques for characterization:
- FTIR Spectroscopy: Identifies characteristic P-O bonds and functional groups present in various strontium phosphate compositions. [, , , ]
- Raman Spectroscopy: Used to confirm the presence of specific phosphate phases, such as hydroxyapatite, in strontium phosphate coatings. [, ]
- NMR Spectroscopy: Applied to determine the structural role of elements like aluminum in modified strontium phosphate glasses. []
- X-ray Diffraction (XRD): Utilized to investigate the crystalline structure of strontium phosphate materials, identifying specific phases and determining lattice parameters. [, , , , , ]
Q5: How does the performance of strontium phosphate vary under different physiological conditions (e.g., pH, temperature)?
A5: Research indicates that pH significantly impacts the formation and properties of strontium phosphate coatings on titanium. [] Different pH values during synthesis can lead to variations in morphology, phase composition (SrHPO4 vs. Sr3(PO4)2), and ultimately, corrosion resistance. []
Q6: Are there any concerns regarding the stability and degradation of strontium phosphate in biological environments?
A6: Strontium phosphate, particularly Sr-substituted calcium phosphate bone cements, are designed to be degradable. [] Their degradation rate is a crucial factor in matching the rate of new bone formation. The degradation rate can be influenced by factors like composition and porosity. []
Q7: Does strontium phosphate exhibit catalytic activity?
A7: While strontium phosphate is not widely recognized for its catalytic properties, some studies have explored its use as a support material for catalysts. []
Q8: Have computational methods been employed to study strontium phosphate?
A8: While the provided research doesn't delve deeply into computational studies, computational chemistry could be used to model strontium phosphate interactions with biological molecules and predict properties of novel compositions.
Q9: How do modifications in the structure of strontium phosphate, like doping with other ions, affect its properties?
A9: Studies show that incorporating zinc into strontium phosphate coatings enhances antibacterial properties while maintaining biocompatibility. [] The addition of zinc can also influence the coating's microstructure, roughness, wettability, and corrosion resistance. []
Q10: Does the size of the strontium phosphate particles influence its biological activity?
A10: Yes, particle size is crucial. Smaller particles generally exhibit higher surface area, potentially leading to faster dissolution and ion release, influencing their interaction with cells. []
Q11: What are some strategies used to improve the stability and handling of strontium phosphate materials?
A11: Strontium phosphate is often incorporated into composites or coatings to enhance its stability and functionality. [, , , , ] For example, incorporating it into a polymer matrix like polylysine can improve its handling and release properties in dental composites. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



